molecular formula C20H18N3NaO9S2 B12717576 Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate CAS No. 93904-45-1

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate

Cat. No.: B12717576
CAS No.: 93904-45-1
M. Wt: 531.5 g/mol
InChI Key: JLNGXBGSVRPDNM-UHFFFAOYSA-M
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Description

SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE is a complex organic compound known for its vibrant color and extensive applications in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive color properties. It is commonly used in dyeing processes and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE typically involves the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine followed by coupling with 4-hydroxyphenylsulfonic acid. The resulting intermediate is then reacted with ethyl sulfate to form the final product. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amines, quinones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity or structure. The pathways involved often include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

  • SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE
  • SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]METHYL SULFATE
  • SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]PROPYL SULFATE

Uniqueness

The uniqueness of SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE lies in its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ethyl sulfate group provides unique solubility and reactivity characteristics compared to its methyl and propyl counterparts .

Properties

CAS No.

93904-45-1

Molecular Formula

C20H18N3NaO9S2

Molecular Weight

531.5 g/mol

IUPAC Name

sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate

InChI

InChI=1S/C20H19N3O9S2.Na/c1-12(24)21-15-4-2-3-13-5-7-18(26)20(19(13)15)23-22-16-11-14(6-8-17(16)25)33(27,28)10-9-32-34(29,30)31;/h2-8,11,25-26H,9-10H2,1H3,(H,21,24)(H,29,30,31);/q;+1/p-1

InChI Key

JLNGXBGSVRPDNM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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